Welcome to the BenchChem Online Store!
molecular formula C5H12O B1329449 Sec-butyl methyl ether CAS No. 6795-87-5

Sec-butyl methyl ether

Cat. No. B1329449
M. Wt: 88.15 g/mol
InChI Key: FVNIMHIOIXPIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07968758B2

Procedure details

The bottom product (IV) from the column K1 contained predominantly unreacted MTBE (about 37% by mass) and methanol (about 61% by mass). In addition, unreacted 2-methoxybutane, tert-butanol, water and diisobutene formed by reaction and also diisobutene originating from the feed MTBE, inter alia, were present. This stream was fed to the column K2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product ( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.[C:3](O)([CH3:6])([CH3:5])[CH3:4].O.[CH3:9][C:10]([O:13][CH3:14])([CH3:12])[CH3:11]>>[CH3:14][O:13][CH:10]([CH2:11][CH3:3])[CH3:9].[CH3:4][C:3]([CH2:6][C:10]([CH3:12])([CH3:11])[CH3:9])=[CH2:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC
Step Two
Name
product ( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C)CC
Name
Type
product
Smiles
CC(=C)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.